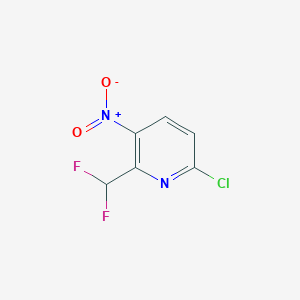
6-Chloro-2-(difluoromethyl)-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(difluoromethyl)-3-nitropyridine is a heterocyclic compound that contains a pyridine ring substituted with chlorine, difluoromethyl, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(difluoromethyl)-3-nitropyridine typically involves the introduction of the difluoromethyl group into a pyridine ring. One common method is the difluoromethylation of a chlorinated pyridine precursor using difluoromethylating agents under specific reaction conditions. For example, the reaction of 6-chloropyridine with difluoromethylating reagents such as ClCF2H in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to facilitate the difluoromethylation reaction efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-(difluoromethyl)-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a base.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can reduce the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize the compound.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Various oxidized forms depending on the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(difluoromethyl)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(difluoromethyl)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-(difluoromethyl)-3-fluoropyridine: Similar structure but with a fluorine atom instead of a nitro group.
6-Chloro-2-(difluoromethyl)nicotinic acid: Contains a carboxylic acid group instead of a nitro group.
Uniqueness
6-Chloro-2-(difluoromethyl)-3-nitropyridine is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H3ClF2N2O2 |
|---|---|
Molekulargewicht |
208.55 g/mol |
IUPAC-Name |
6-chloro-2-(difluoromethyl)-3-nitropyridine |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-4-2-1-3(11(12)13)5(10-4)6(8)9/h1-2,6H |
InChI-Schlüssel |
BIONJGVUQOLEST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane](/img/structure/B13121358.png)


![5-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B13121385.png)
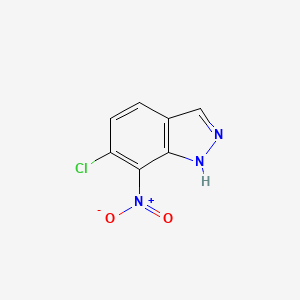
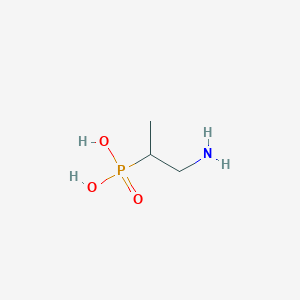
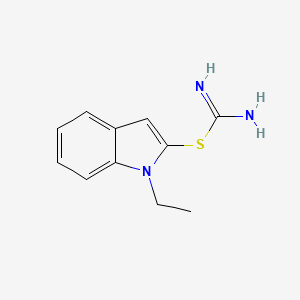
![4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13121401.png)
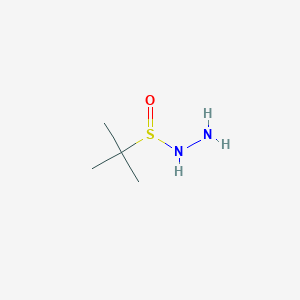
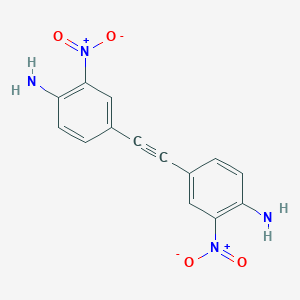
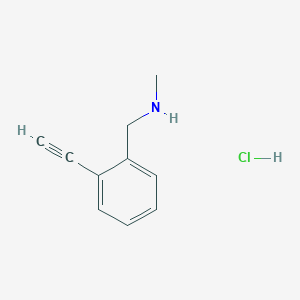
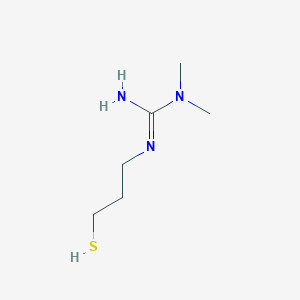
![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)
![tert-Butyl 3-broMo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13121434.png)
